5-(pyridin-3-yl)-1-(m-tolyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
説明
The compound 5-(pyridin-3-yl)-1-(m-tolyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a meta-tolyl group, at position 5 with a pyridin-3-yl moiety, and at position 4 with a carboxamide group linked to a 2-(trifluoromethyl)benzyl chain. Its molecular formula is C₂₃H₁₉F₃N₅O, with a molecular weight of 428.43 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl and triazole groups contribute to hydrogen-bonding capabilities, making this compound a candidate for pharmaceutical applications .
特性
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O/c1-15-6-4-9-18(12-15)31-21(17-8-5-11-27-13-17)20(29-30-31)22(32)28-14-16-7-2-3-10-19(16)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSPDNUBFXVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to bind with a variety of enzymes and receptors in biological systems
Mode of Action
Triazole compounds, including this one, are known for their ability to form stable complexes with various enzymes and receptors. This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
生物活性
5-(pyridin-3-yl)-1-(m-tolyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the triazole class, which is known for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties. The specific structural features of this compound, such as the trifluoromethyl and pyridine groups, are believed to enhance its pharmacological profile.
- Molecular Formula : C23H18F3N5O
- Molecular Weight : 437.4 g/mol
- CAS Number : 1251690-19-3
Biological Activity Overview
Research indicates that compounds containing the triazole scaffold exhibit a wide range of biological activities. The specific substitutions on the triazole ring significantly influence these activities, making this compound a subject of interest for further pharmacological studies .
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB231 (breast cancer), and Mia-PaCa2 (pancreatic cancer).
- IC50 Values : While specific IC50 values for this compound are not widely reported, similar triazole derivatives have demonstrated significant activity, with some exhibiting IC50 values as low as 42.5 µg/mL against MDA-MB231 cells .
Structure-Activity Relationship (SAR)
The unique combination of substituents in 5-(pyridin-3-yl)-1-(m-tolyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is crucial for its biological activity. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties, which can enhance both solubility and bioactivity.
Comparison with Related Compounds
A comparison of related triazole compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-methyl-N-(4-trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxamide | Methyl group instead of pyridine | Antimicrobial |
| 5-benzyl-N-(pyridyl)-1H-1,2,3-triazole | Benzyl substitution | Anticancer |
| 5-(phenyl)-N-(pyridinyl)-1H-1,2,3-triazole | Phenyl group | Antifungal |
Case Studies and Research Findings
In recent studies focusing on triazole derivatives:
- Antitrypanosomal Activity : Certain triazole analogs demonstrated potent activity against Trypanosoma cruzi with IC50 values significantly lower than traditional treatments .
- Combination Therapy : Research indicated that combining triazole derivatives with existing treatments could enhance efficacy through additive interactions .
類似化合物との比較
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Core Structure : 1,2,3-triazole.
- Substituents :
- Position 1: Pyridin-3-yl.
- Position 4: Ethyl carboxylate.
- Position 5: Formyl group.
- Key Differences :
- The ester group (carboxylate) in this compound is more hydrolytically labile than the carboxamide in the target compound, reducing its metabolic stability .
- The formyl group at position 5 introduces electrophilic reactivity, which may limit its utility in drug design compared to the inert trifluoromethylbenzyl group in the target compound.
N-(4-Chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1251581-63-1)
- Core Structure : 1,2,3-triazole.
- Substituents :
- Position 1: m-Tolyl.
- Position 4: Carboxamide linked to a 4-chlorophenethyl group.
- Position 5: Pyridin-3-yl.
- Molecular weight: 417.9 g/mol (vs. 428.43 g/mol for the target), reflecting differences in halogen vs. trifluoromethyl substituents.
Pyrazole-Triazole Hybrids
N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(m-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Core Structure : Pyrazole.
- Substituents :
- Position 1: m-Tolyl.
- Position 4: Carboxamide linked to a triazole-substituted pyridine.
- Position 5: Trifluoromethyl.
Carboxamide vs. Carbothioamide Derivatives
5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Pyrazole.
- Substituents : Carbothioamide group.
- Key Differences :
- The thioamide group (C=S) has lower hydrogen-bond acceptor capacity than the carboxamide (C=O) in the target compound, weakening interactions with biological targets .
- The nitro group on the isoxazole introduces strong electron-withdrawing effects, contrasting with the electron-deficient trifluoromethyl group in the target.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects :
- The 2-(trifluoromethyl)benzyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the 4-chlorophenethyl analog (logP ~2.8), favoring blood-brain barrier penetration .
- Carboxamide groups improve metabolic stability over esters or thioamides, as seen in hydrolysis studies of similar triazoles .
Electronic Effects :
- The electron-withdrawing trifluoromethyl group stabilizes the carboxamide moiety, enhancing resonance and hydrogen-bond acceptor strength compared to chlorine or nitro groups .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours yield regioselective triazole formation .
- Condensation Reactions : Intermediate formation via condensation of substituted anilines with isocyanides or carboximidoyl chlorides, followed by azide introduction (e.g., sodium azide) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used to isolate the final product .
Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Triazole Formation | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | Regioselective cyclization | |
| Carboxamide Linkage | 4-Methylphenyl isocyanide, DMF, K₂CO₃ | Amide bond formation | |
| Purification | Ethyl acetate/hexane (3:7) | Isolation of pure product |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : LC-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of calculated values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, flow chemistry setups enable precise control over reaction kinetics .
- Catalyst Screening : Testing alternatives to Cu(I) (e.g., Ru-based catalysts) to reduce side products in triazole formation .
- In-line Analytics : Real-time monitoring via IR or UV-vis spectroscopy to track reaction progress .
Table 2: Optimization Case Study
| Parameter | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Temperature | 50°C | 60°C | +15% |
| Catalyst Loading | 5 mol% | 7 mol% | +10% |
| Solvent Ratio (THF:H₂O) | 1:1 | 3:1 | Reduced hydrolysis |
Q. What strategies are employed to assess and validate biological activity?
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinase inhibitors) using software like AutoDock Vina. Triazole and pyridine moieties often interact with hydrophobic pockets .
- In Vitro Assays : Dose-response curves (IC₅₀ values) in cell lines. For example, fluorinated analogs may enhance metabolic stability in cytotoxicity assays .
- ADMET Profiling : Computational prediction of absorption, distribution, and toxicity using tools like SwissADME .
Q. How to address discrepancies in biological activity data across studies?
Conflicting results may arise from:
- Purity Variations : Impurities >2% (e.g., unreacted azides) can skew bioactivity. Validate via HPLC (≥95% purity) .
- Assay Conditions : Differences in pH, serum concentration, or incubation time. Standardize protocols (e.g., 24-hour exposure in RPMI-1640 medium) .
- Structural Isomers : Regiochemical differences in triazole substitution (1,4- vs. 1,5-isomers) must be ruled out via NOESY NMR .
Q. How to ensure regioselectivity in triazole ring formation during synthesis?
- CuAAC Specificity : Copper catalysts favor 1,4-regioisomers, while ruthenium catalysts yield 1,5-isomers. Confirm via ¹H NMR (e.g., triazole proton splitting patterns) .
- Microwave Assistance : Short reaction times (30 minutes) minimize side reactions and improve regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
